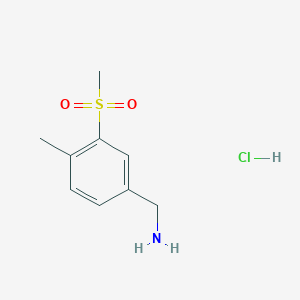

(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride

Description

(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride is a substituted benzenemethanamine derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzene ring. The compound exists as a hydrochloride salt, enhancing its aqueous solubility.

Key structural features:

- Methanesulfonyl group: A strong electron-withdrawing group that may influence reactivity, stability, and receptor interactions.

- Methyl group: Enhances lipophilicity and may sterically hinder certain reactions or binding interactions.

- Hydrochloride salt: Improves solubility in polar solvents, critical for pharmaceutical formulations.

Properties

IUPAC Name |

(4-methyl-3-methylsulfonylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.ClH/c1-7-3-4-8(6-10)5-9(7)13(2,11)12;/h3-5H,6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPONWJRABVVDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Effect of Solvent and Reagent Equivalents on Gabriel Synthesis Yield

| Entry | Solvent | Potassium Phthalimide (equiv.) | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | THF | 1.5 | Not reported | No reaction observed |

| 2 | DMF/THF (1:4) | 1.5 | Not reported | No reaction observed |

| 3 | DMF | 1.5 | 96 | Optimal conditions |

| 4 | DMF | 1.2 | 87 | Slightly reduced yield |

| 5 | DMF | 1.0 | 80 | Lower yield |

Table 2: Hydrazinolysis Step Optimization for Amino Product Formation

| Entry | Solvent | Hydrazine Equiv. | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | EtOH | 6 | 8 | 7 | Low yield |

| 2 | EtOH | 8 | 12 | 47 | Improved yield |

| 3 | MeOH | 3 | 12 | 73 | Better solvent choice |

| 4 | THF | 3 | 12 | 87 | Highest yield observed |

These data indicate that solvent choice and hydrazine equivalents critically affect the efficiency of the amine formation step, with THF and methanol providing superior results compared to ethanol.

Advantages and Economic Considerations

- The synthetic route using 4-substituted phenylmethylsulfone intermediates reduces the number of steps compared to traditional methods, avoiding the use of cyanide reagents and minimizing hazardous waste.

- The process is economically favorable due to higher yields, fewer purification steps, and safer reagents.

- Industrial scaling benefits from these optimizations, enabling cost-effective production of high-purity (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 4-methyl-3-(methylsulfonyl)benzaldehyde, ammonia, NaBH3CN | Mild temperature, controlled pH | High (typically >80) | Simple, scalable, high purity | Requires careful control to avoid over-alkylation |

| Modified Gabriel Synthesis | Potassium phthalimide, alkyl halide, hydrazine | DMF solvent, reflux, 8–12 h | 48–96 | Avoids secondary amines, good selectivity | More steps, sensitive to solvent choice |

| Sulfone Intermediate Approach | 4-substituted phenylmethylsulfone intermediates | Single-step synthesis possible | High | Fewer steps, no cyanide use | Requires specific intermediates |

Chemical Reactions Analysis

Types of Reactions

(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various alkyl halides or acyl chlorides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted amine compounds .

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves the reaction of 4-methyl-3-(methylsulfonyl)benzaldehyde with ammonia or an amine under controlled conditions. This process allows for high purity and yield, making it suitable for further applications.

A. Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules, facilitating the development of new materials and chemicals.

B. Biology

- Biological Activity Investigation : Research has focused on its interactions with various biomolecules, suggesting potential roles in modulating biological pathways.

C. Medicine

- Therapeutic Applications : The compound is explored for its potential use as a precursor in drug development, particularly in targeting inflammatory and cancer pathways.

D. Industry

- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.

Research indicates that (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride exhibits several biological activities:

A. Anti-inflammatory Activity

Studies suggest that compounds with similar sulfonamide structures can inhibit cyclooxygenase enzymes (COX), crucial in the inflammatory response.

B. Anticancer Potential

In vitro studies have shown that related compounds can induce apoptosis in cancer cells by disrupting microtubule assembly.

| Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Modulates neurotransmitter systems |

Case Studies

Several case studies highlight the efficacy of (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride in biological assays:

- Case Study 1 : In a mouse model for tuberculosis, administration at 200 mg/kg showed sustained exposure above the minimum inhibitory concentration (MIC) for over 24 hours, indicating potential therapeutic efficacy against infectious diseases.

- Case Study 2 : A study on human dermal fibroblasts revealed lower IC50 values compared to standard treatments, suggesting enhanced selectivity against certain cell types while sparing normal cells.

Mechanism of Action

The mechanism of action of (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and metabolic pathways.

Comparison with Similar Compounds

Sulfonyl vs. Sulfinyl Derivatives

[4-(Methanesulfinylmethyl)phenyl]methanamine Hydrochloride (CAS 1803612-21-6)

- Structure : Contains a sulfinyl (-SOCH₃) group instead of sulfonyl (-SO₂CH₃).

- Molecular Formula: C₉H₁₄ClNOS .

- Reactivity: Sulfonyl groups are less prone to oxidation compared to sulfinyl, which may impact degradation pathways. Biological Activity: Sulfonyl groups often enhance binding affinity to proteins (e.g., kinases or receptors) due to their polar nature .

Heterocyclic Analogs

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS 690632-35-0)

Aliphatic vs. Aromatic Amines

2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine Hydrochloride (CAS 1559064-02-6)

Catecholamine Derivatives

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride, CAS 62-31-7)

- Structure : A phenyl ethylamine derivative with hydroxyl groups at the 3- and 4-positions.

- Molecular Formula: C₈H₁₁NO₂·HCl .

- Key Differences: Polarity: Hydroxyl groups increase water solubility but reduce stability under oxidative conditions.

Biological Activity

(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and potential therapeutic applications, supported by empirical data and case studies.

1. Chemical Structure and Synthesis

The compound's chemical structure includes a methanesulfonyl group attached to a 4-methylphenyl ring, with a primary amine functional group that enhances its reactivity. The synthesis typically involves the reaction of 4-methyl-3-(methylsulfonyl)benzaldehyde with ammonia or an amine under controlled conditions, yielding high purity and yield suitable for further applications .

The biological activity of (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound modulates neurotransmitter systems and metabolic pathways by binding to certain receptors or enzymes .

| Target | Effect | Pathway |

|---|---|---|

| Neurotransmitter Receptors | Modulation of neurotransmission | Central Nervous System |

| Enzymatic Activity | Inhibition or activation | Metabolic pathways |

3. Biological Activity

Research indicates that (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride exhibits various biological activities, including anti-inflammatory and potential anticancer effects.

A. Anti-inflammatory Activity

Studies have shown that compounds containing similar sulfonamide structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound’s structural features may enhance its selectivity for COX-1 and COX-2 inhibition compared to traditional NSAIDs .

B. Anticancer Potential

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting microtubule assembly and enhancing caspase activity . This suggests that (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride may possess similar properties worth exploring.

Table 2: Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Modulates neurotransmitter systems |

4. Case Studies

Several case studies highlight the compound's efficacy in biological assays:

- Case Study 1 : In a study involving a mouse model for tuberculosis, the compound was administered at a dose of 200 mg/kg, showing sustained exposure above the minimum inhibitory concentration (MIC) for over 24 hours, indicating potential therapeutic efficacy in infectious diseases .

- Case Study 2 : Another study investigated the cytotoxic effects of related compounds on human dermal fibroblasts, revealing lower IC50 values compared to standard treatments, suggesting enhanced selectivity against certain cell types while sparing normal cells .

5. Future Directions

The ongoing research into (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride aims to elucidate its full pharmacological profile. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- Exploration of structure-activity relationships (SAR) to optimize efficacy and minimize toxicity.

- Investigating potential applications in drug formulations targeting inflammation and cancer therapies.

Q & A

Q. What are the optimal synthetic routes for (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 3-methanesulfonyl-4-methylbenzaldehyde with methylamine under reductive conditions (e.g., sodium borohydride or hydrogen/Pd-C), followed by hydrochloric acid treatment to form the hydrochloride salt. Critical parameters include solvent choice (e.g., methanol or THF), temperature control (0–25°C), and inert atmosphere to prevent oxidation . Purification via recrystallization (ethanol/water) or column chromatography ensures ≥95% purity.

Q. How is the compound characterized for structural confirmation and purity?

Key analytical methods include:

- 1H/13C NMR : To confirm aromatic protons (δ 7.2–7.8 ppm), methanesulfonyl (δ 3.1 ppm), and methylamine groups (δ 2.5–3.0 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water (0.1% TFA) as the mobile phase .

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks ([M+H]+ at m/z ≈ 244) .

Q. What are the solubility and stability profiles of this compound?

The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C). Stability studies indicate degradation <5% over 6 months when stored at -20°C in airtight, light-protected containers. Avoid prolonged exposure to basic conditions (pH >8), which may hydrolyze the methanesulfonyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptors) may arise from differences in:

- Assay conditions : Buffer pH (7.4 vs. 7.0), ionic strength, or temperature .

- Cell lines : HEK-293 vs. CHO cells may express varying receptor isoforms .

- Compound purity : Impurities ≥2% can skew dose-response curves. Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

For chiral variants (if applicable):

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during reductive amination.

- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol gradients resolve enantiomers (α >1.2) .

- Circular Dichroism (CD) : Confirm absolute configuration post-synthesis .

Q. How does the methanesulfonyl group influence metabolic stability in vivo?

The sulfonyl group reduces hepatic CYP3A4-mediated oxidation, as shown in rat microsomal studies (t1/2 = 4.2 h vs. 1.8 h for non-sulfonyl analogs). Validate via:

- LC-MS/MS : Quantify parent compound and metabolites (e.g., des-methyl or sulfone oxidation products) .

- CYP inhibition assays : Screen for isoform-specific interactions using fluorogenic substrates .

Methodological Challenges

Q. How to design dose-response studies accounting for solubility limitations?

- Vehicle optimization : Use DMSO (≤0.1% v/v) or cyclodextrin-based solutions to prevent precipitation.

- Dynamic Light Scattering (DLS) : Monitor nanoparticle formation in aqueous buffers .

- In vitro toxicity controls : Include solvent-only and untreated cells to distinguish compound effects from vehicle artifacts .

Q. What computational tools predict interactions with biological targets?

- Molecular docking (AutoDock Vina) : Model binding to serotonin transporters (SERT) using PDB 5I73.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : Corolate logP (2.1) and polar surface area (45 Ų) with blood-brain barrier permeability .

Critical Considerations for Reproducibility

- Batch-to-batch variability : Standardize starting materials (e.g., 3-methanesulfonyl-4-methylbenzaldehyde ≥98% purity) .

- Negative controls : Include structurally similar but inactive analogs (e.g., 4-methylphenylmethanamine) to confirm target specificity .

- Data reporting : Adhere to FAIR principles—publish raw NMR/HPLC files in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.